N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-3-thiophenecarboxamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-3-thiophenecarboxamide is a useful research compound. Its molecular formula is C15H15NO3S and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.07726451 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Melanoma Cytotoxicity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-3-thiophenecarboxamide derivatives have been explored for their potential in melanoma therapy. Studies have synthesized and tested benzamide derivatives conjugated with alkylating cytostatics, showing higher toxicity against melanoma cells compared to parent compounds. These findings highlight the compound's role in enhancing the efficacy of targeted drug delivery in melanoma treatment (Wolf et al., 2004).
Cardiac Electrophysiological Activity
Research into the cardiac electrophysiological activity of N-substituted benzamide derivatives reveals their potency as selective class III agents, comparable to sematilide, a compound in clinical trials. These findings suggest applications in treating arrhythmias, furthering our understanding of cardiac pharmacotherapy (Morgan et al., 1990).
Crystal Structure Analysis
The crystal structure of related compounds has been established through spectral analysis and X-ray diffraction studies. Such research underlines the importance of structural knowledge in drug design and the development of pharmaceutical agents (Sharma et al., 2016).
Antiarrhythmic and Antianxiety Activities
Novel thiophene derivatives synthesized from related compounds have exhibited significant antiarrhythmic, serotonin antagonist, and antianxiety activities. These activities highlight the therapeutic potential of these derivatives in developing new treatments for cardiovascular and anxiety disorders (Amr et al., 2010).
Heterocyclic Synthesis
The reactivity of related compounds towards a variety of nitrogen nucleophiles has been explored to yield a range of heterocyclic derivatives. This work contributes to the field of heterocyclic chemistry and offers potential pathways for the synthesis of new medicinal compounds (Mohareb et al., 2004).
Metabolism and Disposition Studies
Studies on the disposition and metabolism of related orexin receptor antagonists have provided insights into the pharmacokinetic profiles of these compounds, crucial for the development of treatments for insomnia (Renzulli et al., 2011).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-2-12-7-10(9-20-12)15(17)16-11-3-4-13-14(8-11)19-6-5-18-13/h3-4,7-9H,2,5-6H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVWTFWQOLKLBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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